2,7-Phenanthrenediamine

Descripción general

Descripción

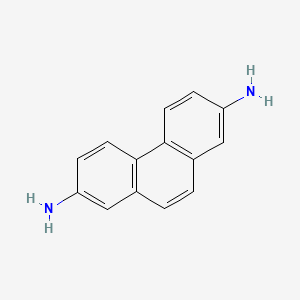

2,7-Phenanthrenediamine is an organic compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 2 and 7 positions of the phenanthrene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Phenanthrenediamine typically involves the nitration of phenanthrene followed by reduction. One common method is the nitration of phenanthrene to produce 2,7-dinitrophenanthrene, which is then reduced to this compound using reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Phenanthrenediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products:

Oxidation: Phenanthrenequinone derivatives.

Reduction: Dihydro-phenanthrenediamine derivatives.

Substitution: Halogenated or sulfonated phenanthrenediamine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,7-Phenanthrenediamine is a polycyclic aromatic compound characterized by two amino groups located at the 2 and 7 positions of the phenanthrene skeleton. Its molecular structure allows it to participate in various chemical reactions, making it useful in several fields.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It serves as a precursor for synthesizing various derivatives that can exhibit unique properties. The ability to modify its structure allows chemists to create compounds with specific functionalities.

Material Science

In material science, this compound has been studied for its potential use in producing organic semiconductors. Its electron-donating properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance the conductivity and stability of the resulting materials .

Coordination Chemistry

The compound has shown promise in coordination chemistry, particularly as a ligand in metal complexes. Studies have demonstrated that this compound can form stable complexes with transition metals, which can be applied in catalysis and sensor technology. For instance, nickel complexes derived from this ligand have been investigated for their catalytic activity in various reactions .

Case Study 1: Organic Electronics

A study conducted by Zhang et al. explored the use of this compound in synthesizing novel organic semiconductors. The results indicated that devices made from these materials exhibited improved charge transport properties compared to traditional materials. This research highlights the potential of this compound in developing efficient electronic devices .

Case Study 2: Catalysis

In a study published in Dalton Transactions, researchers synthesized nickel complexes with this compound as a ligand. These complexes were tested for their ability to catalyze C–C coupling reactions. The findings revealed that the nickel complex demonstrated high catalytic efficiency and selectivity, suggesting that this compound can play a crucial role in developing new catalytic systems .

Mecanismo De Acción

The mechanism of action of 2,7-Phenanthrenediamine involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

9,10-Phenanthrenediamine: Another derivative of phenanthrene with amino groups at the 9 and 10 positions.

1,2-Diaminobenzene: A simpler aromatic diamine with amino groups on a benzene ring.

Comparison: 2,7-Phenanthrenediamine is unique due to the specific positioning of its amino groups on the phenanthrene ring, which affects its chemical reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to other similar compounds, making it valuable for specific applications in research and industry .

Actividad Biológica

2,7-Phenanthrenediamine, a compound with the chemical formula C14H12N2, has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its phenanthrene backbone with two amine groups positioned at the 2 and 7 positions. This unique structure contributes to its interaction with biological molecules, particularly DNA.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its effectiveness compared to other phenanthrene derivatives, demonstrating IC50 values that indicate potent activity:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | 0.89 |

| MCF-7 | 0.08 | |

| A549 | 1.06 | |

| Ca9-22 | 1.90 |

These results suggest that this compound is particularly effective against breast cancer cells (MCF-7) and liver cancer cells (HepG2) .

The cytotoxic effects of this compound are believed to be mediated through several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Cell Cycle Progression : Studies suggest that it can halt the cell cycle at various checkpoints, particularly in the G1 phase.

Structure-Activity Relationship (SAR)

The SAR studies conducted on phenanthrene derivatives have provided insights into how structural modifications influence biological activity. For instance:

- Hydroxyl and Methoxy Substituents : The presence of hydroxyl (-OH) and methoxy (-OCH3) groups at specific positions enhances cytotoxicity by facilitating intramolecular hydrogen bonding.

- Carbonyl Groups : The introduction of carbonyl groups at strategic locations has been shown to increase binding affinity to target proteins or DNA.

The SAR analysis indicates that modifications at the C4 and C5 positions significantly impact the compound's potency .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on HepG2 Cells : A detailed investigation revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptosis markers.

- Comparative Study with Denbinobin : In comparisons with denbinobin, another known cytotoxic agent, this compound exhibited superior potency against multiple cancer cell lines .

Propiedades

IUPAC Name |

phenanthrene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZDTUSIYGXUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470254 | |

| Record name | 2,7-Phenanthrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62245-46-9 | |

| Record name | 2,7-Phenanthrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.